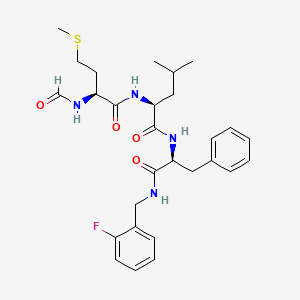
(S)-N-((S)-1-(2-fluorobenzylamino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a synthetic peptide derivative known for its role as a chemotactic agent. It is a C-terminal blocked derivative of the chemotactic tripeptide N-Formyl-Met-Leu-Phe, which is widely used to study human formyl peptide receptors and their functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe-o-fluorobenzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The formylation of the N-terminal methionine and the attachment of the o-fluorobenzylamide group are key steps in the synthesis .
Industrial Production Methods
While specific industrial production methods for N-Formyl-Met-Leu-Phe-o-fluorobenzylamide are not widely documented, the general principles of peptide synthesis apply. These include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation .
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target the formyl group or other reducible moieties.
Substitution: The peptide can participate in substitution reactions, particularly at the o-fluorobenzylamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the peptide, as well as substituted analogs with modified functional groups .
Aplicaciones Científicas De Investigación
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide has several scientific research applications:
Chemistry: It is used to study peptide synthesis, modification, and structure-activity relationships.
Biology: The compound is employed in research on chemotaxis, particularly in studying the behavior of neutrophils and other immune cells.
Medicine: It serves as a tool to investigate inflammatory responses and the role of formyl peptide receptors in various diseases.
Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting immune responses
Mecanismo De Acción
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide exerts its effects by binding to formyl peptide receptors on the surface of immune cells, such as neutrophils. This binding triggers a cascade of intracellular signaling events, leading to chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The compound’s interaction with these receptors involves G protein-coupled receptor pathways, which are crucial for mediating its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Formyl-Met-Leu-Phe: The parent compound, known for its potent chemotactic properties.
N-Formyl-Met-Ile-Phe-Leu: A similar peptide with variations in the amino acid sequence, affecting its receptor binding and activity.
N-Formyl-Met-Ile-Val-Ile-Leu: Another analog with distinct chemotactic properties and receptor interactions
Uniqueness
N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is unique due to the presence of the o-fluorobenzylamide group, which enhances its stability and receptor binding affinity. This modification allows for more precise probing of formyl peptide receptor functions and offers potential advantages in therapeutic applications .
Propiedades
Fórmula molecular |
C28H37FN4O4S |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)/t23-,24-,25-/m0/s1 |
Clave InChI |
LTOZIPKEOGLEJO-SDHOMARFSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)[C@H](CCSC)NC=O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


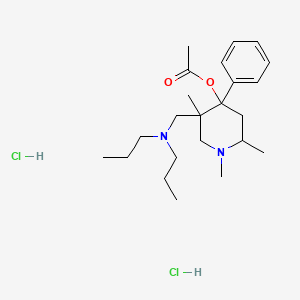
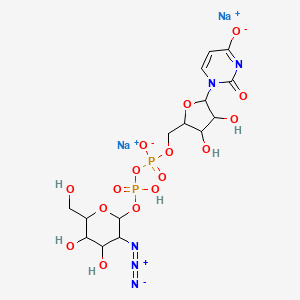

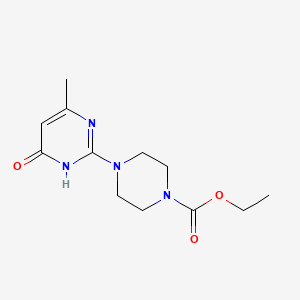
![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
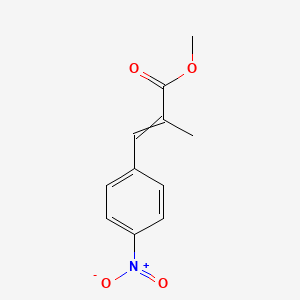
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
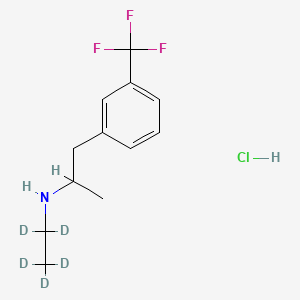
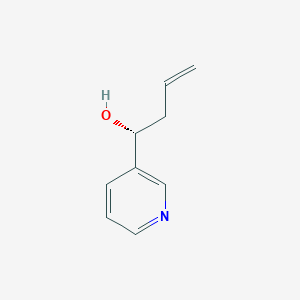
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)

